![molecular formula C15H13IO3 B454992 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438221-75-1](/img/structure/B454992.png)

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

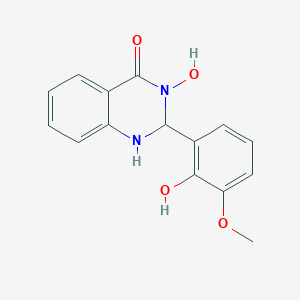

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is a chemical compound that belongs to the family of benzaldehydes . It has a molecular weight of 368.17g/mol .

Molecular Structure Analysis

The molecular formula of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is C15H13IO3 . The InChI code is 1S/C15H13IO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3 .Physical And Chemical Properties Analysis

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is a powder at room temperature .科学的研究の応用

Synthesis of Isotopically Labeled Compounds

Efficient synthesis techniques have been developed for isotopically labeled compounds, such as [3-^13C]-2,3-dihydroxy-4-methoxybenzaldehyde, which is a probe used in the synthesis of biologically relevant molecules. This process highlights the chemical's utility in molecular imaging through the introduction of a ^13C label via a linear synthesis from specific precursors, showcasing its role in advanced organic synthesis and imaging applications (Collins et al., 2016).

Green Synthesis of Schiff Bases

The green synthesis approach has been employed to prepare Schiff bases of 4-hydroxy-3-methoxybenzaldehyde using various aromatic amines. This method emphasizes the importance of designing chemical reactions that reduce or eliminate the generation of hazardous substances. High performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry techniques were developed for the qualitative study of these bases, indicating the compound's role in eco-friendly synthesis methods (Chigurupati et al., 2017).

Synthesis of Gigantol

In the synthesis of Gigantol, a compound synthesized through a series of reactions starting from 3,5-dihydroxybenzoate and 4-hydroxy-3-methoxybenzaldehyde, this compound serves as a critical intermediate. The process involves benzylation, methylation, reduction, bromination, and Wittig-Horner reaction, demonstrating its utility in complex organic synthesis and the production of biologically active compounds (Song Hong-rui, 2012).

Catalytic Applications

The compound has been utilized in the synthesis of molybdenum(VI) complexes with significant catalytic applications. These complexes have been tested as catalysts for the oxidation of primary alcohols and hydrocarbons, demonstrating the compound's role in the development of efficient and reusable catalysts for chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).

Antioxidant Activity

Research into halogenated derivatives of vanillin, such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, has been conducted to evaluate their antioxidant activity. These studies highlight the potential of structurally related compounds in the development of antioxidants, which are crucial for mitigating oxidative stress in biological systems (Rijal et al., 2022).

Safety And Hazards

特性

IUPAC Name |

3-[(4-iodophenoxy)methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVPZAFVHDMJLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B454911.png)

![5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde](/img/structure/B454913.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B454914.png)

![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B454918.png)

![Ethyl 5-(1-phenylethyl)-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B454921.png)

![5-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454923.png)

![4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(4-isopropylphenyl)-6-methylquinoline](/img/structure/B454925.png)

![Methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B454928.png)

![[4-(Diphenylmethyl)piperazin-1-yl]{6-methyl-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}methanone](/img/structure/B454931.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B454932.png)